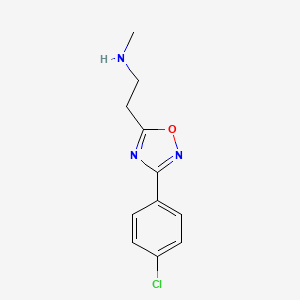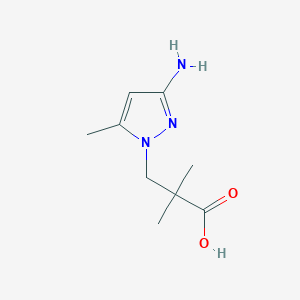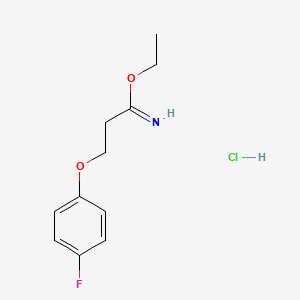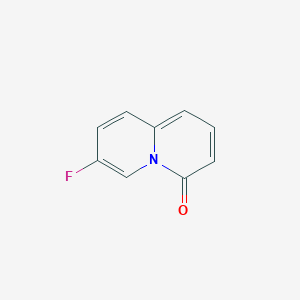
7-Fluoro-4H-quinolizin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-4H-quinolizin-4-one is a heterocyclic compound that belongs to the quinolizinone family. These compounds are characterized by a bicyclic structure containing a nitrogen atom at the ring junction. The presence of a fluorine atom at the 7th position enhances its chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4H-quinolizin-4-one can be achieved through several methods. One common approach involves the regioselective N-alkylation of 6-halo-2-pyridones followed by a Stille cross-coupling, ring-closing metathesis, and palladium-catalyzed dehydrogenation reaction sequence . This method furnishes the target compound in good yields and allows for access to unusual substitution patterns that are difficult to achieve by using other synthetic strategies.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using cost-effective and readily available starting materials. The use of carbon dioxide as a C1 precursor in conjunction with Ag2O and Cs2CO3 orthogonal tandem catalysis has been reported to promote a multicomponent tandem reaction forming two new carbon-carbon and one new carbon-nitrogen bonds, yielding the compound with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluoro-4H-quinolizin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizinone derivatives, while reduction can lead to partially or fully saturated heterocyclic systems .
Applications De Recherche Scientifique
7-Fluoro-4H-quinolizin-4-one has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It has potential as an antibacterial agent due to its bioisosterism with quinolone-type antibiotics.
Mécanisme D'action
The mechanism of action of 7-Fluoro-4H-quinolizin-4-one involves its interaction with specific molecular targets and pathways. For instance, it can selectively activate M1 muscarinic receptors, leading to various physiological effects. Additionally, its inhibition of HIV integrase and phosphoinositide-3-kinase (PI3K) suggests its potential in antiviral and anticancer therapies .
Comparaison Avec Des Composés Similaires
4H-quinolizin-4-one: A non-fluorinated analog with similar structural features but different physicochemical properties.
2-Hydroxy-4H-quinolizin-4-one: Another derivative with a hydroxyl group at the 2nd position, exhibiting distinct biological activities.
3-Substituted 4H-quinolizin-4-ones: These compounds have various substituents at the 3rd position, leading to diverse chemical and biological properties.
Uniqueness: The presence of a fluorine atom at the 7th position in 7-Fluoro-4H-quinolizin-4-one enhances its chemical stability and bioactivity, making it a unique and valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H6FNO |
|---|---|
Poids moléculaire |
163.15 g/mol |
Nom IUPAC |
7-fluoroquinolizin-4-one |
InChI |
InChI=1S/C9H6FNO/c10-7-4-5-8-2-1-3-9(12)11(8)6-7/h1-6H |
Clé InChI |
GBOWIKYCIROSIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N2C=C(C=CC2=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





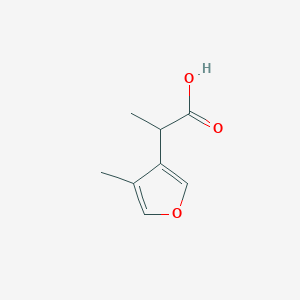

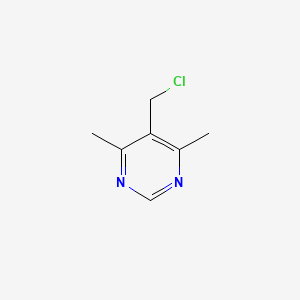
![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid](/img/structure/B13058951.png)
![4-Bromo-5h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13058966.png)

![(E)-N-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B13058972.png)

